molecular formula C8H6FIN2O B15235752 (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol

(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol

Cat. No.: B15235752
M. Wt: 292.05 g/mol
InChI Key: LDWVOZRXMHWHMY-UHFFFAOYSA-N
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Description

(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a halogenated pyrrolopyridine derivative characterized by a fused pyrrole-pyridine core. The molecule features a methanol group at position 2, a fluoro substituent at position 5, and a bulky iodo group at position 3 (Figure 1). These substituents influence its electronic properties, solubility, and reactivity, making it a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula

C8H6FIN2O

Molecular Weight

292.05 g/mol

IUPAC Name

(5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6FIN2O/c9-4-1-5-7(10)6(3-13)12-8(5)11-2-4/h1-2,13H,3H2,(H,11,12)

InChI Key

LDWVOZRXMHWHMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(N2)CO)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrole and pyridine derivatives.

    Halogenation: Fluorination and iodination are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

    Cyclization: The halogenated intermediates undergo cyclization to form the pyrrolopyridine core.

    Methanol Addition: Finally, the methanol group is introduced using a suitable reagent like methanol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolopyridine derivatives.

Scientific Research Applications

(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Specific Comparisons

Halogenated Derivatives
  • Comparison with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol (): This analog lacks halogen substituents, resulting in lower molecular weight (C₈H₈N₂O vs. C₉H₆FIN₂O) and reduced lipophilicity (clogP ~0.5 vs. ~2.1 for the target compound).
  • Comparison with 5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-ylmethanol (): The methoxy group at position 5 increases electron density in the aromatic system compared to the electron-withdrawing fluoro group. This difference may alter reactivity in nucleophilic substitution or cross-coupling reactions.
Positional Isomerism
  • 3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridines ():
    Nitro and aryl groups at positions 3 and 5 enhance π-π stacking interactions but reduce metabolic stability compared to halogen substituents. The iodine in the target compound offers a leaving group for Suzuki-Miyaura couplings, unlike nitro groups, which require reduction to amines for further functionalization.

Key Contrasts :

  • highlights Raney Nickel-mediated reductions for nitro-to-amine conversions, a step unnecessary in the target compound’s synthesis due to its stable iodine substituent.
  • The fluoro group may require directed ortho-metalation strategies, differing from methoxy or aryl substitutions.

Physicochemical Properties

Property Target Compound (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol 5-Methoxy Analog ()
Molecular Weight 292.06 g/mol 150.16 g/mol 204.23 g/mol
logP (Predicted) 2.1 0.5 1.8
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 2 (OH, NH)
Halogen Effects Iodo (steric bulk), Fluoro (electrophilicity) None Methoxy (electron donation)

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